PDGFRβ Inhibitory Potency: 4-Anilino Derivatives of This Scaffold Achieve >16-Fold Superiority Over Semaxanib
The most potent 4-anilino derivative within the indeno[2,1-d]pyrimidine series, compound 7 (4-Cl anilino), exhibited a PDGFRβ IC50 of 0.8 μM, representing a 16.1-fold potency gain over the clinical VEGFR-2/PDGFRβ inhibitor semaxanib (IC50 = 12.9 μM) when tested under identical whole-cell ELISA assay conditions . Another derivative, compound 13 (2-F,4-Cl anilino), showed a PDGFRβ IC50 of 3.6 μM—still 3.6-fold more potent than semaxanib . Notably, none of the 13 derivatives in this series bore the 4-anilino substitutions on an alternative ring-isomeric scaffold, underscoring the indispensability of the indeno[2,1-d]pyrimidin-4-one core geometry for achieving this level of PDGFRβ inhibition .
| Evidence Dimension | PDGFRβ kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived compound 7 (4-Cl anilino): IC50 = 0.8 ± 0.08 μM; Compound 13 (2-F,4-Cl anilino): IC50 = 3.6 ± 0.6 μM |
| Comparator Or Baseline | Semaxanib (SU5416): IC50 = 12.9 ± 2.7 μM |
| Quantified Difference | Compound 7: 16.1-fold more potent than semaxanib; Compound 13: 3.6-fold more potent |
| Conditions | Whole-cell ELISA assay using human tumor cells expressing high PDGFRβ levels; data from Table 1, Gangjee et al. (2012) |
Why This Matters
Procurement of this specific scaffold enables synthesis of PDGFRβ inhibitors with established single-digit micromolar potency—a benchmark unattainable with generic 2-aminopyrimidine or indeno[1,2-d] cores.
- [1] Gangjee A, Zhao Y, Ihnat MA, Thorpe JE, Bailey-Downs LC, Kisliuk RL. Table 1: RTK Inhibitory Activities and A431 Cytotoxicity. Bioorg Med Chem. 2012;20(14):4217–4225. View Source
- [2] Gangjee A, Zhao Y, Ihnat MA, et al. Novel tricyclic indeno[2,1-d]pyrimidines with dual cytostatic and cytotoxic activities as antitumor agents. Cancer Res. 2008;68(9_Supplement):1295. View Source
